
1-(1H-Indol-7-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Indol-7-yl)ethanamine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features an indole ring substituted with an ethanamine group at the 7-position, making it an interesting subject for chemical and biological studies.
Mechanism of Action
Target of Action
1-(1H-Indol-7-yl)ethanamine, an indole derivative, is known to interact with multiple receptors . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Indole derivatives have been found to influence a variety of biochemical pathways due to their interaction with multiple receptors . For instance, some indole derivatives have been found to inhibit the growth of Staphylococcus aureus, including MRSA and VISA strains .
Result of Action
Indole derivatives have been found to possess various biological activities, suggesting that they can induce a variety of molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . Therefore, it is plausible that 1-(1H-Indol-7-yl)ethanamine may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Preliminary studies suggest that it may have a role in modulating cytokine production in certain cell types . For instance, it has been observed to increase the production of pro-inflammatory cytokines in IL-1β-stimulated cells .
Molecular Mechanism
It is suggested that it may bind to certain receptors or enzymes, thereby modulating their activity
Temporal Effects in Laboratory Settings
It has been observed that its effect on cytokine production in IL-1β-stimulated cells increases in a dose-dependent manner .
Metabolic Pathways
It is plausible that it may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it may interact with certain transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
It is plausible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-Indol-7-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of indole with ethylamine under specific conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion . Another method involves the use of palladium-catalyzed coupling reactions, which provide high yields and selectivity .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-pressure reactors to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Indol-7-yl)ethanamine undergoes several types of chemical reactions, including:
Substitution: The ethanamine group can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
1-(1H-Indol-7-yl)ethanamine has a wide range of scientific research applications:
Comparison with Similar Compounds
2-(1H-Indol-3-yl)ethanamine: This compound has a similar structure but with the ethanamine group at the 3-position.
1-(1H-Indol-3-yl)propanamine: Another similar compound with a propanamine group instead of ethanamine.
Uniqueness: 1-(1H-Indol-7-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific interactions with molecular targets make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(1H-indol-7-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-7,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUMIOHIKRRVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007877-68-0 |
Source


|
| Record name | 1-(1H-indol-7-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2905069.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine](/img/structure/B2905070.png)

![Methyl 6-[(4-tert-butylbenzenesulfonyl)methyl]-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2905072.png)
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2905073.png)
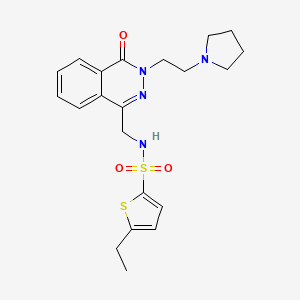
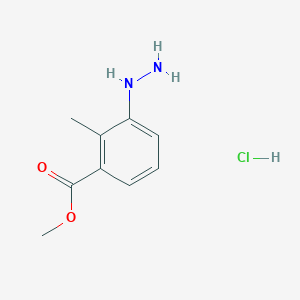

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2905082.png)
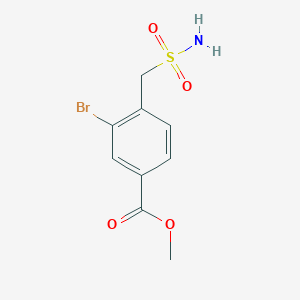
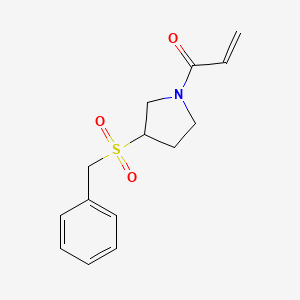
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905088.png)
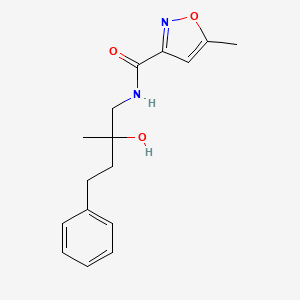
![Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B2905091.png)
